PD173952

Catalog No.
S538821
CAS No.
305820-75-1
M.F
C24H21Cl2N5O2
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD173952

CAS Number

305820-75-1

Product Name

PD173952

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one, PD-173952, PD0173952, PD173952

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is 481.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis

PD-173952 is a synthetic compound belonging to a class of chemicals called pyridopyrimidinones. The scientific literature describes methods for synthesizing PD-173952, but these methods are typically only of interest to researchers in organic chemistry.

Potential Target

Some scientific research has investigated PD-173952 as a potential inhibitor of an enzyme called cyclin-dependent kinase 2 (CDK2) []. CDK2 is a protein involved in cell cycle regulation [].

PD173952 is a potent and selective inhibitor of Src family kinases, particularly targeting the Src, Yes, and Fyn kinases. It belongs to the class of pyrido[2,3-d]pyrimidine compounds and is known for its ability to inhibit various cellular processes that are regulated by these kinases. This compound has been extensively studied for its role in cancer therapy, particularly in conditions where Src kinases are implicated in tumor progression and metastasis. PD173952 has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, making it a candidate for further therapeutic development .

Typical of kinase inhibitors. The compound primarily acts by binding to the ATP-binding site of Src family kinases, thereby preventing substrate phosphorylation. This inhibition leads to a cascade of downstream effects, including reduced cell motility and proliferation. The mechanism of action involves competitive inhibition where PD173952 competes with ATP for binding to the kinase active site, which is crucial for its activity .

The biological activity of PD173952 has been characterized through various studies demonstrating its efficacy against Bcr-Abl-dependent cell growth and other signaling pathways. The compound exhibits an IC50 value in the low nanomolar range (approximately 2–35 nM) for inhibiting Bcr-Abl-dependent cell growth, indicating its potency. Additionally, PD173952 has been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as K562, which are dependent on Bcr-Abl signaling. Its ability to inhibit c-Kit autophosphorylation further underscores its potential therapeutic applications in hematological malignancies .

The synthesis of PD173952 involves multi-step organic synthesis techniques typical for pyrido[2,3-d]pyrimidine derivatives. While specific details on the synthetic route are often proprietary or not fully disclosed in literature, general methods include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This typically involves cyclization reactions that form the bicyclic structure.
  • Functionalization: Subsequent steps involve introducing various substituents that enhance potency and selectivity towards specific kinases.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity suitable for biological testing.

These synthetic strategies are crucial for generating analogs with improved pharmacological properties .

PD173952 has significant potential applications in oncology due to its role as a Src kinase inhibitor. Its primary applications include:

  • Cancer Therapy: Targeting cancers where Src family kinases play a critical role in tumorigenesis.
  • Research Tool: Used in laboratory settings to study signaling pathways involving Src kinases and their downstream effects on cellular processes.
  • Combination Therapy: Investigated for use in combination with other therapeutic agents to enhance anti-tumor efficacy.

The compound's ability to modulate key signaling pathways makes it a valuable candidate in drug development pipelines aimed at treating various malignancies .

Interaction studies of PD173952 have focused on its binding affinity and inhibitory effects on various kinases. Notably:

  • Src Family Kinases: PD173952 shows high selectivity towards Src family kinases, inhibiting their activity effectively.
  • Bcr-Abl Kinase: Studies indicate that PD173952 can inhibit Bcr-Abl kinase activity, which is crucial in chronic myeloid leukemia.
  • c-Kit Kinase: The compound also interacts with c-Kit signaling pathways, affecting cell proliferation and survival.

These interactions emphasize the compound's multifaceted role in modulating critical signaling networks involved in cancer progression .

Several compounds share structural similarities with PD173952 and exhibit comparable biological activities. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
PD180970Pyrido[2,3-d]pyrimidineInhibits Bcr-Abl activityMore potent against K562 cells
ImatinibTyrosine kinase inhibitorTargets Bcr-Abl specificallyFirst-line treatment for CML
PP1Src inhibitorSelective for Src kinasesLess effective against Bcr-Abl
PP2Src inhibitorInhibits Src family kinasesDistinct structural features

PD173952 is unique due to its potent inhibition across multiple kinase targets while maintaining selectivity towards specific pathways involved in cancer biology. Its structural characteristics allow it to effectively modulate signaling cascades critical for tumor growth and survival, distinguishing it from other inhibitors that may target singular pathways or have broader but less selective effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

481.1072303 g/mol

Monoisotopic Mass

481.1072303 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85GA4ESY8J

Wikipedia

PD173952

Dates

Modify: 2023-08-15
1: Wichapong K, Rohe A, Platzer C, Slynko I, Erdmann F, Schmidt M, Sippl W. Application of docking and QM/MM-GBSA rescoring to screen for novel Myt1 kinase inhibitors. J Chem Inf Model. 2014 Mar 24;54(3):881-93. doi: 10.1021/ci4007326. Epub 2014 Feb 13. PubMed PMID: 24490903.
2: Tamm C, Galitó SP, Annerén C. Differential effects on cell motility, embryonic stem cell self-renewal and senescence by diverse Src kinase family inhibitors. Exp Cell Res. 2012 Feb 15;318(4):336-49. doi: 10.1016/j.yexcr.2011.12.008. Epub 2011 Dec 17. PubMed PMID: 22197704.
3: Nash CA, Séverin S, Dawood BB, Makris M, Mumford A, Wilde J, Senis YA, Watson SP. Src family kinases are essential for primary aggregation by G(i) -coupled receptors. J Thromb Haemost. 2010 Oct;8(10):2273-82. doi: 10.1111/j.1538-7836.2010.03992.x. PubMed PMID: 20738760.
4: Dhanjal TS, Ross EA, Auger JM, McCarty OJ, Hughes CE, Senis YA, Buckley CD, Watson SP. Minimal regulation of platelet activity by PECAM-1. Platelets. 2007 Feb;18(1):56-67. Erratum in: Platelets. 2007 Sep;18(6):472. Platelets. 2007 Mar;18(2):174. Buckley, Chris D [added]. PubMed PMID: 17365855; PubMed Central PMCID: PMC1828610.
5: Suzuki-Inoue K, Hughes CE, Inoue O, Kaneko M, Cuyun-Lira O, Takafuta T, Watson SP, Ozaki Y. Involvement of Src kinases and PLCgamma2 in clot retraction. Thromb Res. 2007;120(2):251-8. Epub 2006 Oct 19. PubMed PMID: 17055557; PubMed Central PMCID: PMC1884692.
6: McGettrick HM, Lord JM, Wang KQ, Rainger GE, Buckley CD, Nash GB. Chemokine- and adhesion-dependent survival of neutrophils after transmigration through cytokine-stimulated endothelium. J Leukoc Biol. 2006 Apr;79(4):779-88. Epub 2006 Feb 3. PubMed PMID: 16461737; PubMed Central PMCID: PMC3119451.
7: Kansra S, Stoll SW, Johnson JL, Elder JT. Src family kinase inhibitors block amphiregulin-mediated autocrine ErbB signaling in normal human keratinocytes. Mol Pharmacol. 2005 Apr;67(4):1145-57. Epub 2004 Dec 22. PubMed PMID: 15615697.
8: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.
9: Dorsey JF, Cunnick JM, Lanehart R, Huang M, Kraker AJ, Bhalla KN, Jove R, Wu J. Interleukin-3 protects Bcr-Abl-transformed hematopoietic progenitor cells from apoptosis induced by Bcr-Abl tyrosine kinase inhibitors. Leukemia. 2002 Sep;16(9):1589-95. PubMed PMID: 12200668.

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